

Application Notes: Measurement of Membrane Potential using 3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5))

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Compound of Interest

Compound Name: 3,3'-Diethylthiadicarbocyanine

Cat. No.: B1197498

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Introduction

Membrane potential, the difference in electric potential between the interior and exterior of a cell, is a critical parameter in cellular bioenergetics. It plays a fundamental role in processes such as ATP synthesis, ion transport, and cell signaling. The cationic carbocyanine dye, **3,3'-Diethylthiadicarbocyanine** iodide (DiSC2(5)), is a fluorescent probe used to measure changes in membrane potential. Due to its lipophilic and cationic nature, DiSC2(5) accumulates in cells with a negative inside membrane potential. This accumulation leads to self-quenching of the dye's fluorescence. When the membrane depolarizes, the dye is released back into the extracellular medium, resulting in an increase in fluorescence (dequenching). This property makes DiSC2(5) a valuable tool for studying the effects of antimicrobial compounds, ion channel modulators, and other agents that affect membrane integrity and function.

Principle of the Assay

The DiSC2(5) assay is based on the Nernstian distribution of the dye across the cell membrane. In energized cells with a high membrane potential (negative inside), the positively charged DiSC2(5) is driven into the cytoplasm. As the intracellular concentration of the dye increases, it forms aggregates, which causes a significant quenching of its fluorescence. A disruption of the membrane potential, leading to depolarization, reduces the driving force for dye accumulation. Consequently, the dye is released from the cells, its aggregation is reversed, and a corresponding increase in fluorescence intensity is observed. This dequenching of

fluorescence can be monitored using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

Applications

- **Antimicrobial Drug Discovery:** A key application is in the high-throughput screening of compounds that target the bacterial cytoplasmic membrane.^[1] Many antimicrobial agents exert their effect by disrupting the membrane potential.^[2]
- **Ion Channel Research:** Studying the activity of ion channels and transporters that influence membrane potential.
- **Mitochondrial Function:** Assessing mitochondrial membrane potential, which is a key indicator of mitochondrial health and cellular apoptosis.^[3]^[4]^[5]
- **Toxicology:** Evaluating the cytotoxic effects of compounds that may compromise membrane integrity.

Experimental Protocol: Fluorometric Measurement of Membrane Potential Changes

This protocol describes the use of DiSC2(5) to measure changes in bacterial membrane potential in a 96-well microplate format using a fluorescence plate reader.

Materials

- **3,3'-Diethylthiadicarbocyanine iodide (DiSC2(5))** (Molecular Weight: 518.48 g/mol)^[6]
- Dimethyl sulfoxide (DMSO)
- Bacterial culture in logarithmic growth phase
- Assay Buffer (e.g., PBS with 0.2% glucose)
- 96-well black, clear-bottom microplates

- Fluorescence microplate reader with appropriate filters (Excitation ~646 nm, Emission ~660-672 nm)[6][7]
- Positive control for depolarization (e.g., Valinomycin or CCCP)
- Test compounds

Procedure

- Preparation of Reagents:
 - DiSC2(5) Stock Solution: Prepare a 1 mM stock solution of DiSC2(5) in DMSO. Store protected from light at -20°C.
 - Working Solutions: On the day of the experiment, dilute the DiSC2(5) stock solution in the assay buffer to the desired final concentration.
- Cell Preparation:
 - Grow the bacterial culture to the mid-logarithmic phase (e.g., OD600 of 0.3-0.7).[8]
 - Harvest the cells by centrifugation and wash them with the assay buffer.
 - Resuspend the cells in the assay buffer to the desired optical density (e.g., OD600 of 0.2-0.3).[2]
 - For Gram-negative bacteria, pretreatment with a permeabilizing agent like EDTA (e.g., 10 mM for 5 minutes) may be necessary to facilitate dye uptake across the outer membrane. [9]
- Assay Protocol:
 - Add 180 µL of the cell suspension to each well of the 96-well plate.
 - Add 20 µL of the DiSC2(5) working solution to each well to achieve the final desired concentration.

- Incubate the plate in the dark at the desired temperature (e.g., 37°C) and monitor the fluorescence until a stable, quenched baseline is achieved. This indicates the uptake and quenching of the dye in polarized cells.[2]
- Add the test compounds and controls to the wells.
- Immediately begin monitoring the fluorescence kinetics in the plate reader. An increase in fluorescence indicates membrane depolarization.

Data Analysis

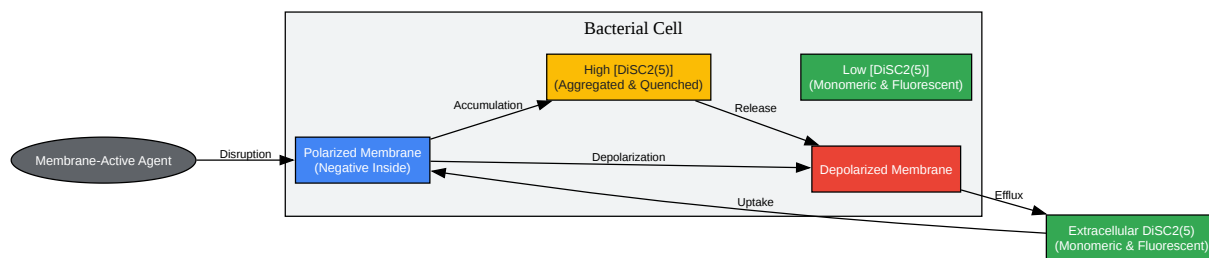
The change in fluorescence is typically expressed as a percentage of the initial fluorescence or normalized to the fluorescence of control wells. The rate of fluorescence increase can also be used to determine the kinetics of membrane depolarization.

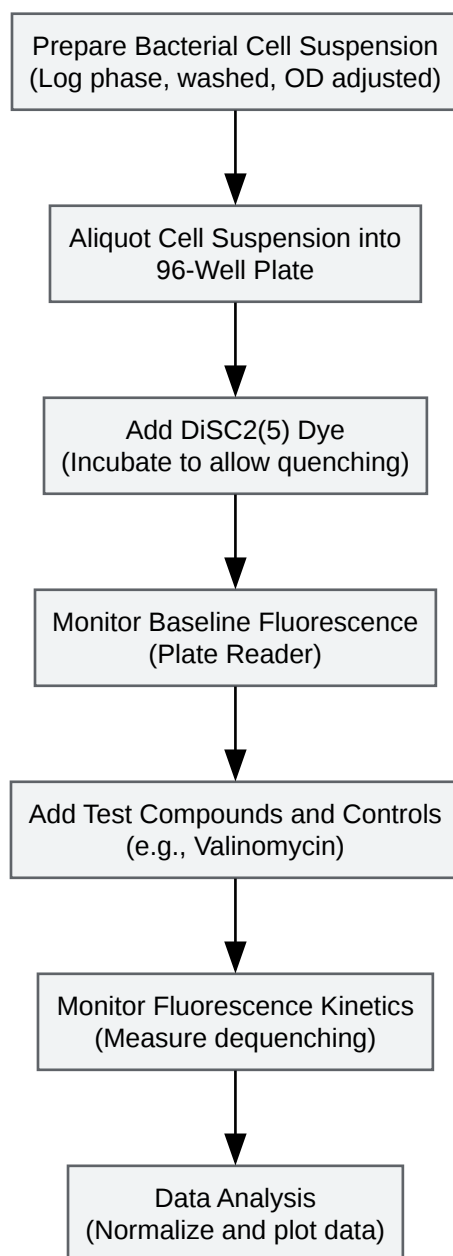
Quantitative Data Summary

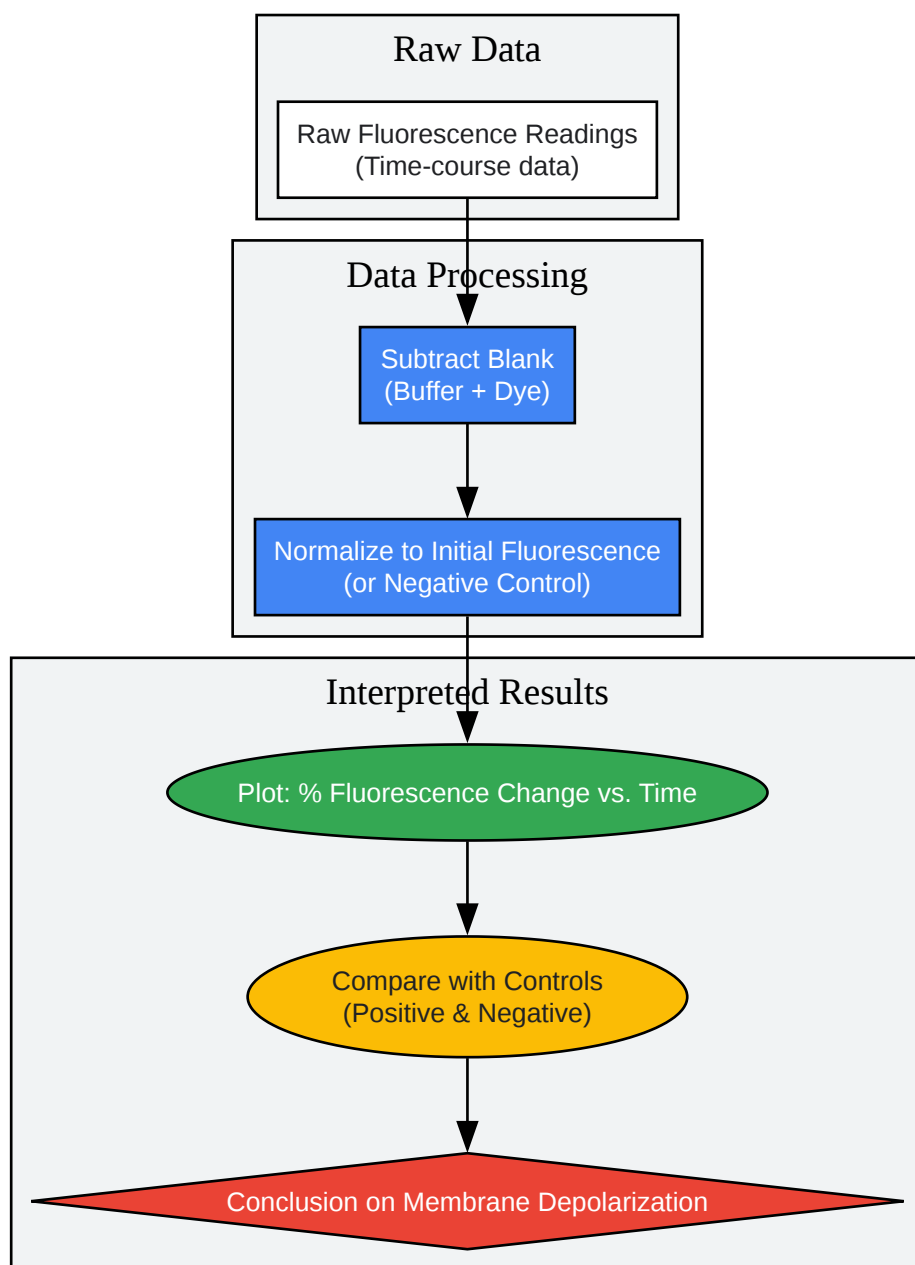
The following table summarizes typical experimental parameters for membrane potential assays using carbocyanine dyes.

Parameter	Value	Cell Type	Reference
Dye	DiSC3(5)	B. subtilis	[2]
Dye Concentration	1 μ M	B. subtilis	[2]
Cell Density (OD600)	0.2	B. subtilis	[2]
Excitation Wavelength	610 \pm 5 nm	B. subtilis	[2]
Emission Wavelength	660 \pm 5 nm	B. subtilis	[2]
Depolarization Control	5 μ M Valinomycin	B. subtilis	[2]
Dye	DiOC2(3)	E. coli	[9]
Dye Concentration	30 μ M	E. coli	[9]
Cell Density (OD600)	1.0	E. coli	[9]
Depolarization Control	10 μ M Valinomycin	E. coli	[9]

Visualizations







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